aTAG 2139 -

aTAG 2139

Catalog Number: EVT-1534225
CAS Number:
Molecular Formula: C42H38N8O8
Molecular Weight: 782.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
aTAG 2139 is a degrader of MTH1 fusion proteins for use within the aTAG system.
Overview

aTAG 2139 is a novel chemical compound classified as a degrader of MTH1 fusion proteins, utilized within the aTAG (Achilles TAG) system. This compound is designed to selectively target and degrade specific fusion proteins, thereby facilitating research in targeted protein degradation. The structure of aTAG 2139 comprises a ligand that selectively binds to MTH1, a linker, and a cereblon-binding ligand, which is crucial for its function in inducing degradation of the target proteins.

Source

aTAG 2139 is commercially available from Tocris Bioscience, part of Bio-Techne. It is sold under catalog number 6970 and has been developed under exclusive license from C4 Therapeutics. The compound is primarily intended for laboratory research applications, particularly in cellular and molecular biology studies.

Classification
  • Chemical Name: 6-(6-((4-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)carbamoyl)pyridin-3-yl)-N-methyl-4-(phenylamino)quinoline-3-carboxamide
  • Molecular Weight: 782.81 g/mol
  • CAS Number: 2387510-81-6
  • Purity: ≥98% (HPLC)
Synthesis Analysis

Methods

The synthesis of aTAG 2139 involves several key steps that integrate advanced organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The initial steps involve constructing the isoindolinone core, which serves as the backbone for further modifications.
  2. Linker Attachment: A linker is synthesized and attached to the core structure to facilitate interaction with the MTH1 protein.
  3. Cereblon-binding Ligand Integration: The final step involves conjugating the cereblon-binding ligand, which enhances the compound's ability to recruit E3 ligases for targeted degradation.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of aTAG 2139.

Molecular Structure Analysis

Structure

The molecular structure of aTAG 2139 can be represented by its chemical formula C42H38N8O8C_{42}H_{38}N_{8}O_{8}, which indicates a complex arrangement featuring various functional groups including amides, dioxoisoindolines, and pyridines.

Chemical Reactions Analysis

Reactions

aTAG 2139 operates through a mechanism that promotes the ubiquitination of MTH1 fusion proteins. This process involves:

  1. Binding to Target Protein: The compound selectively binds to MTH1.
  2. Recruitment of E3 Ligase: The cereblon-binding ligand recruits an E3 ubiquitin ligase to form a ternary complex.
  3. Ubiquitination: This complex facilitates polyubiquitination of the target protein.
  4. Proteasomal Degradation: The ubiquitinated proteins are recognized by the proteasome for degradation.

Technical Details

The efficiency of this degradation pathway can be quantified using assays such as Western blotting to measure the levels of target proteins before and after treatment with aTAG 2139.

Mechanism of Action

Process

The mechanism through which aTAG 2139 exerts its effects involves several critical steps:

  1. Target Fusion Protein Expression: The protein of interest is expressed as a fusion with MTH1 using genome engineering techniques like CRISPR.
  2. Degrader Engagement: Upon administration, aTAG 2139 engages with the MTH1 domain.
  3. Formation of Ternary Complex: The engagement leads to the formation of a ternary complex involving the target protein, E3 ligase, and the degrader.
  4. Degradation Initiation: This complex initiates ubiquitination, leading to proteasomal degradation.

Data

The half-maximal degradation concentration (DC50DC_{50}) for aTAG 2139 has been reported at approximately 0.27 nM, indicating its high potency in inducing degradation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in DMSO up to concentrations of approximately 39.14 mg/mL (50 mM).

Chemical Properties

  • Stability: Requires storage at -20°C to maintain stability.
  • Reactivity: Reacts specifically with MTH1 fusion proteins without affecting other cellular components.
Applications

aTAG 2139 has significant applications in scientific research:

  • Targeted Protein Degradation Studies: It serves as an essential tool for studying protein function by allowing researchers to selectively degrade proteins in cellular models.
  • Cancer Research: Its ability to degrade specific oncogenic fusion proteins makes it valuable in cancer biology studies.
  • Drug Development: The compound can be utilized in developing new therapeutic strategies that involve targeted degradation mechanisms.
Introduction to Targeted Protein Degradation and the aTAG System

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Biomedical Research

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary shift from traditional small-molecule inhibitors by enabling direct degradation of target proteins rather than mere inhibition. These heterobifunctional molecules consist of three key elements: a target protein-binding ligand, an E3 ubiquitin ligase recruiter, and a connecting linker. Upon binding, PROTACs trigger ubiquitination and subsequent proteasomal degradation of the target protein. This approach overcomes limitations of occupancy-driven pharmacology, such as sustained target inhibition and resistance development [1] [5]. The field has evolved from peptide-based degraders in the early 2000s to sophisticated small-molecule PROTACs capable of degrading challenging targets like transcription factors and scaffolding proteins. The clinical validation of PROTACs targeting androgen receptor (ARV-110) and estrogen receptor (ARV-471) underscores their therapeutic potential. Beyond drug development, PROTAC technology has spawned innovative chemical biology platforms for target validation and functional genomics, enabling unprecedented control over protein abundance in biological systems [5].

Principles of TAG Degradation Platforms: dTAG, aTAG, and BromoTag®

TAG degradation platforms are standardized chemical biology systems that combine genetic engineering with bifunctional degraders to achieve precise control over protein levels. These platforms feature three core components:

  • A Degradable Tag: A small protein domain (e.g., FKBP12F36V for dTAG, MTH1 for aTAG) genetically fused to the protein of interest
  • Bifunctional Degrader: A small molecule that simultaneously binds the tag and an E3 ubiquitin ligase
  • E3 Ligase Complex: Typically cereblon (CRBN) or VHL recruited to induce ubiquitination

Table 1: Comparison of Major TAG Degradation Systems

PlatformTag ComponentTargeted E3 LigaseKey Applications
dTAGFKBP12F36V mutantCRBNKinase degradation, transcriptional regulation
aTAGMTH1CRBNCAR-T control, in vivo target validation
BromoTag®BromodomainVHLEpigenetic studies, BRD4 degradation

The aTAG system specifically employs MutT homolog 1 (MTH1) as its degradation tag due to its absence in mammalian proteomes, eliminating off-target degradation. This orthogonality enables selective degradation of aTAG-fusion proteins without perturbing endogenous proteins. CRISPR-mediated knock-in techniques facilitate the creation of cell lines or model organisms expressing proteins of interest as MTH1 fusions. The system's versatility spans in vitro mechanistic studies to in vivo disease modeling, with degradation kinetics (DC₅₀ within hours) offering precise temporal control [1] [5].

Role of aTAG 2139 in the AchillesTAG Degradation System

aTAG 2139 (CFT-2139) serves as the catalytic degrader molecule within the AchillesTAG (aTAG) system. Its structure integrates three functional domains:

  • MTH1-binding motif: High-affinity ligand (Ki = 2.1 nM) derived from selective MTH1 inhibitors
  • CRBN-binding moiety: Thalidomide derivative recruiting cereblon E3 ubiquitin ligase
  • Optimized linker: 4-carbon alkyl chain enabling productive ubiquitin transfer [1] [3]

The compound achieves remarkably potent degradation of MTH1-fusion proteins with a DC₅₀ of 0.27 nM and Dmax of 92.1% after 4-hour treatment in engineered systems [1] [6]. This potency enables applications requiring rapid and complete protein elimination. Structural modifications differentiate it from its negative control (aTAG 2139-NEG), which contains a methylated piperidine ring that abrogates CRBN binding while maintaining MTH1 affinity (Ki = 2.0 nM) [4] [7].

Table 2: Biochemical and Pharmacological Profile of aTAG 2139

ParameteraTAG 2139aTAG 2139-NEG
Molecular Weight782.81 g/mol796.84 g/mol
CAS Number2387510-81-62758431-99-9
FormulaC₄₂H₃₈N₈O₈C₄₃H₄₀N₈O₈
DC₅₀ (degradation)0.27-1.1 nMInactive
MTH1 Binding (Ki)2.1 nM2.0 nM
Solubility (DMSO)50 mM100 mM
Primary ApplicationTargeted degradation of aTAG-fusion proteinsNegative control for degradation experiments

The power of aTAG 2139 was demonstrated in chimeric antigen receptor T-cell (CAR-T) regulation. By fusing MTH1 to the CAR construct, researchers used aTAG 2139 to degrade CAR proteins, effectively functioning as an "off switch" for CAR-T activity. This application highlighted the system's potential for controlling advanced cell therapies, where precise temporal regulation could mitigate toxicity [5]. Mouse DMPK data further support its utility in in vivo studies, though detailed pharmacokinetics remain proprietary under license from C4 Therapeutics [1] [2].

Properties

Product Name

aTAG 2139

IUPAC Name

4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide

Molecular Formula

C42H38N8O8

Molecular Weight

782.81

InChI

InChI=1S/C42H38N8O8/c1-43-38(53)29-22-47-30-14-12-24(20-28(30)37(29)48-26-8-3-2-4-9-26)25-13-15-31(46-21-25)39(54)45-19-6-5-18-44-35(52)23-58-33-11-7-10-27-36(33)42(57)50(41(27)56)32-16-17-34(51)49-40(32)55/h2-4,7-15,20-22,32H,5-6,16-19,23H2,1H3,(H,43,53)(H,44,52)(H,45,54)(H,47,48)(H,49,51,55)

InChI Key

IKLCDLVLZPLJRR-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Solubility

Soluble in DMSO

Synonyms

aTAG 2139, aTAG2139, aTAG-2139, CFT2139, CFT-2139, CFT 2139

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.